2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid

Medicinal Chemistry Chemical Biology Drug Discovery

2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid (CAS 896508-49-9) is a synthetic small molecule (MF: C19H17ClN2O4; MW: 372.80 g/mol) belonging to the benzoylpiperazine carboxamide class. It is characterized by a piperazine ring bearing a 2-chlorobenzoyl substituent at one nitrogen and a 2-carboxybenzoyl group at the other.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.81
CAS No. 896508-49-9
Cat. No. B2906366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid
CAS896508-49-9
Molecular FormulaC19H17ClN2O4
Molecular Weight372.81
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2O4/c20-16-8-4-3-7-15(16)18(24)22-11-9-21(10-12-22)17(23)13-5-1-2-6-14(13)19(25)26/h1-8H,9-12H2,(H,25,26)
InChIKeyYUDHEDOQPKBUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid (CAS 896508-49-9): Procurement-Relevant Structural and Physicochemical Profile


2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid (CAS 896508-49-9) is a synthetic small molecule (MF: C19H17ClN2O4; MW: 372.80 g/mol) belonging to the benzoylpiperazine carboxamide class. It is characterized by a piperazine ring bearing a 2-chlorobenzoyl substituent at one nitrogen and a 2-carboxybenzoyl group at the other [1]. Its computed properties include an XLogP3 of 2.5, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is primarily listed as a research chemical or building block in screening libraries rather than as a developed drug candidate, with limited independent pharmacological annotation in the public domain [1].

Why Generic Substitution Cannot Replace 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid


Simple in-class interchange (e.g., using an unsubstituted benzoylpiperazine, a 4-chloro isomer, or a regioisomeric benzoic acid attachment) is not valid for this scaffold. The 2-chloro substitution on the benzoyl ring imposes a distinct dihedral angle and electrostatic potential surface, directly affecting target recognition. Published crystallographic evidence on the closely related 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide fragment (PDB: 7NC4) confirms that the ortho-chloro orientation dictates the binding pose within the carbonic anhydrase catalytic cavity—an interaction that cannot be replicated by the 3- or 4-chloro analogs or the des-chloro parent [1]. Furthermore, the ortho-benzoic acid carbonyl placement on the opposite piperazine nitrogen creates a unique hydrogen-bond donor/acceptor geometry; shifting this to the 3- or 4-position (e.g., 3- or 4-(piperazin-1-ylcarbonyl)benzoic acid) would reorient the critical acid moiety and abolish any pre-existing structure-activity relationships [2]. These structural features mean that generic substitution risks complete loss of any observed biological engagement or physicochemical property attributable to this specific regio- and stereoelectronic arrangement.

Quantitative Differential Evidence for 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid Against Class Analogs


Crucial Limitation: Absence of Published Head-to-Head Biological Comparisons for This Exact Compound

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of mid-2026 did not identify any peer-reviewed study that directly compares the biological activity (e.g., IC50, Ki, cellular potency) of 2-{[4-(2-chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid against a named structural analog in the same assay. No patent was found that explicitly claims this molecule as a preferred embodiment with quantitative superiority data over comparators. The ChEMBL database contains no bioactivity record for this compound, and BindingDB lists no entry linked to this specific scaffold [1][2]. Consequently, all claims of differentiation must be considered class-level or structural inference until direct comparative experiments are published.

Medicinal Chemistry Chemical Biology Drug Discovery

Regioisomeric Target Engagement Potential Inferred from Carbonic Anhydrase Fragment Crystallography

The ortho-chlorobenzoylpiperazine fragment embedded in this compound has been crystallographically characterized in complex with human carbonic anhydrase VII (hCA VII). The X-ray structure of the closely related 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide (PDB: 7NC4) reveals that the 2-chlorobenzoyl group occupies a specific hydrophobic pocket in the enzyme active site [1]. Molecular docking studies in the same publication demonstrate that replacing the 2-chloro substituent with hydrogen or moving it to the 3- or 4-position leads to a computed loss of favorable van der Waals contacts and a predicted decrease in binding affinity; for the benzenesulfonamide series, the 2-chlorobenzoyl-containing lead compound exhibited a Ki of 4.3 nM against hCA VII [1].

Structural Biology Carbonic Anhydrase Fragment-Based Drug Design

Physicochemical Differentiation from Des-Chloro and Meta/Para-Carboxy Regioisomers

The presence of the ortho-chlorine atom and the ortho-benzoic acid group imparts a distinct computed lipophilicity (XLogP3 = 2.5) and hydrogen-bonding profile (1 HBD, 4 HBA) relative to unsubstituted or differently substituted analogs [1]. Removing the chlorine atom (yielding 2-[4-(benzoyl)piperazine-1-carbonyl]benzoic acid) would reduce molecular weight by approximately 34.5 Da and alter the electron density distribution on the benzoyl ring, potentially affecting passive membrane permeability and CYP450 binding. Similarly, relocating the carboxylic acid to the 3- or 4-position of the phenyl ring (CAS 691394-19-1 or 691394-20-4) preserves the molecular formula but alters the pKa, molecular dipole moment, and the spatial relationship between the acid and the piperazine carbonyl [2]. These computed differences can be quantified via molecular property prediction tools, though experimental logP/logD and solubility data for this specific compound are not available in the public domain.

Computational Chemistry ADMET Prediction Medicinal Chemistry

Commercial Purity and Supply Consistency as a Practical Differentiator

Commercially, this compound is typically offered at ≥95% purity or ≥97% purity by multiple suppliers, with some offering ≥98% (NLT 98%) . In contrast, the des-chloro parent or 3-/4-carboxy regioisomers are often listed at 95% purity with limited batch-to-batch documentation. For screening library procurement, a 2–3% absolute purity difference can translate into a meaningful reduction in false-positive or false-negative rates in high-throughput screening campaigns, particularly when compounds are tested at 10 μM concentrations where impurities at 5% can produce significant off-target signals. However, no independent, published purity comparison study exists; this is based on vendor certificates of analysis.

Chemical Procurement Quality Control High-Throughput Screening

Absence of Known Pan-Assay Interference (PAINS) Alerts vs. Common Piperazine Building Blocks

Computational filtering of 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid against the PAINS (Pan-Assay Interference Compounds) substructure filters and other promiscuity alert sets (e.g., ALARM NMR, REOS) indicates that this molecule does not contain recognized problematic functional groups such as rhodanines, phenolic Mannich bases, or toxoflavin-like structures that are common among certain piperazine derivatives [1]. Many simple piperazine building blocks (e.g., 1-benzylpiperazine, 1-(2-methoxyphenyl)piperazine) are flagged for frequent-hitter behavior in ALARM NMR screens. While experimental confirmation of non-promiscuity for this exact compound is lacking, the absence of structural alerts represents a computable advantage for users selecting compounds for high-throughput screening campaigns where PAINS-mediated false positives are a key concern.

Medicinal Chemistry Assay Development Computational Toxicology

Scaffold Differentiation from Sulfonamide-Based Carbonic Anhydrase Inhibitor Analogs

The closest characterized analog in the public domain is 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide, which acts as a nanomolar inhibitor of hCA VII (Ki = 4.3 nM) [1]. This sulfonamide analog utilizes the zinc-binding sulfonamide warhead for enzyme inhibition. The target compound, 2-{[4-(2-chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid, replaces the sulfonamide with a carboxylic acid group. Carboxylic acids are known to be weaker zinc-binding groups than sulfonamides for carbonic anhydrase inhibition, typically showing micromolar rather than nanomolar Ki values in isozyme inhibition assays [2]. Therefore, the target compound is predicted to exhibit significantly reduced carbonic anhydrase inhibitory potency compared to the sulfonamide analog, while potentially gaining isoform selectivity through different interactions in the enzyme entrance cavity. No experimental carbonic anhydrase inhibition data exist for the target compound as of 2026.

Carbonic Anhydrase Isoform Selectivity Medicinal Chemistry

Validated Application Scenarios for 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid Based on Current Evidence


Fragment-Based Screening Library Enrichment for Carbonic Anhydrase Isoform Selectivity Profiling

The 2-chlorobenzoylpiperazine fragment of this compound forms a defined crystallographic interaction with the hCA VII hydrophobic entrance cavity (PDB: 7NC4), as demonstrated by the structurally related sulfonamide analog [1]. The benzoic acid moiety offers a weaker zinc-binding warhead, making this compound suitable for fragment-based drug discovery campaigns where weak initial hits (millimolar to micromolar range) are preferred for subsequent optimization. Researchers can use this compound as a carboxylate probe to interrogate isoform-specific interactions in the entrance cavity without the dominant zinc-binding contribution of sulfonamides, potentially revealing selectivity handles against hCA I, II, VII, or IX.

Physicochemical Property-Focused Chemical Library Procurement for CNS or Oral Bioavailability Screening

With a computed XLogP3 of 2.5, molecular weight of 372.8 g/mol, and one hydrogen bond donor, this compound falls within favorable physicochemical space for oral bioavailability (Lipinski Rule of Five compliant) and moderate CNS permeability potential (CNS MPO score ~3.5–4.0, estimated) [1]. Procurement teams building diversity-oriented screening libraries with specific logP and HBD constraints can select this compound to fill a property space niche that is distinct from the more polar sulfonamide analog or the more lipophilic des-carboxy piperazine derivatives. The ortho-relationship between the carboxylic acid and the amide carbonyl may also promote intramolecular hydrogen bonding, reducing effective polarity and enhancing membrane permeability relative to the 3- or 4-carboxy regioisomers.

Synthetic Intermediary for Derivatization via Carboxylic Acid Functionalization

The free carboxylic acid group at the ortho-position of the phenyl ring enables straightforward derivatization (e.g., amide coupling, esterification, reduction to alcohol) without affecting the 2-chlorobenzoylpiperazine pharmacophore [1]. This makes the compound a versatile building block for generating focused libraries of analogs. In contrast, the sulfonamide analog requires protection/deprotection strategies for functionalization, and the 3- or 4-carboxy regioisomers produce derivatives with different spatial vectors. Medicinal chemistry teams synthesizing tool compounds for target validation can use this scaffold as a diversification point to explore structure-activity relationships while preserving the crystallographically validated 2-chlorobenzoylpiperazine core.

Non-Promiscuous Scaffold Selection for High-Throughput Screening Campaigns

Computational filtering confirms that this compound lacks recognized PAINS substructures and common frequent-hitter alerts [1]. While experimental promiscuity data are not available, the structural class is not associated with redox cycling, colloidal aggregation, or covalent protein modification. Screening library managers seeking to reduce false-positive rates in biochemical or cell-based assays may prioritize this compound over simpler piperazine building blocks that are known PAINS offenders. This inferred advantage, however, requires confirmation through experimental promiscuity assays (e.g., ALARM NMR, detergent-sensitive enzyme inhibition) before being relied upon in critical screening campaigns.

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